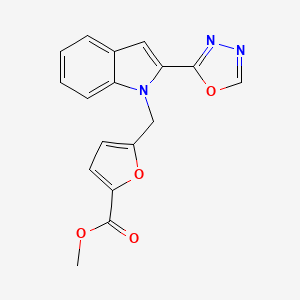

methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, an indole moiety, and an oxadiazole ring. These structural components are known for their significant biological activities and are often found in various pharmacologically active molecules.

Properties

IUPAC Name |

methyl 5-[[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-22-17(21)15-7-6-12(24-15)9-20-13-5-3-2-4-11(13)8-14(20)16-19-18-10-23-16/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZYZZKTRNNZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate typically involves multiple steps:

Formation of the Furan Ring: The starting material, methyl 5-(chloromethyl)furan-2-carboxylate, is synthesized through the reaction of furan-2-carboxylic acid with thionyl chloride, followed by methylation.

Indole Synthesis: The indole moiety is introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Oxadiazole Formation: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphoryl chloride.

Final Coupling: The final step involves coupling the indole and oxadiazole moieties with the furan ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan ring, an indole moiety, and an oxadiazole ring. These structural components are known for their significant biological activities. The synthesis typically involves several steps:

- Formation of the Furan Ring : Starting from methyl 5-(chloromethyl)furan-2-carboxylate.

- Indole Synthesis : Via Fischer indole synthesis using phenylhydrazine.

- Oxadiazole Formation : Cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents.

Chemistry

Methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives that may exhibit enhanced properties.

Biology

The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe. It has been shown to interact with various enzymes and receptors, modulating signaling pathways crucial for cellular functions.

Medicine

This compound is investigated for its pharmacological properties, including:

- Antibacterial Activity : Exhibiting potential against various bacterial strains.

- Antifungal Activity : Demonstrating effectiveness against fungal infections.

- Anticancer Activity : Showing promising results in inhibiting cancer cell proliferation.

Antimicrobial and Antioxidant Activities

Research has shown that derivatives of this compound exhibit significant antimicrobial and antioxidant activities. A study highlighted the synthesis of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines which demonstrated promising antibacterial and radical scavenging activities .

| Compound | Antibacterial Activity | Antioxidant Activity |

|---|---|---|

| 5d | High | Moderate |

| 3b | Moderate | High |

| 4c | Low | High |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.

- Results indicated IC₅₀ values in the low micromolar range, suggesting potent anticancer activity .

- Oxidative Stress Protection :

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-aminomethylfuran-2-carboxylate: Similar furan structure but lacks the indole and oxadiazole rings.

1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents on the furan and indole moieties.

Uniqueness

Methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate is unique due to the combination of its three distinct heterocyclic rings, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications.

Biological Activity

Methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, an indole moiety, and an oxadiazole unit. Its molecular formula is with a molecular weight of 379.4 g/mol. The synthesis typically involves multiple steps including the formation of the furan ring through reaction with thionyl chloride and subsequent methylation, followed by the introduction of the indole moiety via Fischer indole synthesis and the cyclization to form the oxadiazole ring .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Molecular Targets:

- Enzymes: It may inhibit key enzymes involved in cell proliferation.

- Receptors: The compound can modulate signaling pathways by binding to specific receptors.

- Nucleic Acids: Potential interactions with nucleic acids can alter gene expression and protein synthesis.

These interactions suggest that the compound may exhibit anticancer properties by affecting cellular signaling pathways .

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole unit demonstrate significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.12 - 2.78 | |

| A549 (Lung) | 0.67 - 0.87 | |

| SK-MEL-5 (Melanoma) | 15.63 |

These values indicate that the compound exhibits comparable or superior activity relative to established anticancer drugs like doxorubicin.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies have shown that derivatives can effectively inhibit bacterial growth:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Staphylococcus epidermidis | 0.22 - 0.25 | Bactericidal |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

In Vivo Studies

In vivo studies involving model organisms such as Caenorhabditis elegans have demonstrated that certain derivatives can enhance survival rates under oxidative stress conditions induced by juglone exposure. This suggests a protective mechanism against oxidative damage .

Clinical Implications

The potential for clinical applications is underscored by studies indicating broad-spectrum antiproliferative effects across various cancer types and microbial pathogens. Further evaluation in clinical settings is warranted to establish efficacy and safety profiles.

Q & A

Q. What are the key structural features of methyl 5-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate, and how do they influence its reactivity?

The compound contains three critical heterocycles:

- Indole core : A bicyclic aromatic system with a nitrogen atom, enabling π-π stacking and hydrogen bonding with biological targets .

- 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to electron-deficient properties and metabolic stability .

- Furan-2-carboxylate group : A methyl ester-substituted furan, enhancing solubility in organic solvents and serving as a reactive site for hydrolysis or derivatization .

These moieties collectively influence its electronic profile, solubility, and interactions with enzymes or receptors.

Q. What are the standard synthetic routes for this compound?

A typical multi-step synthesis involves:

Indole-oxadiazole coupling : Refluxing 2-(1,3,4-oxadiazol-2-yl)-1H-indole with sodium acetate and acetic acid to activate the indole’s methyl group for nucleophilic substitution .

Furan carboxylate introduction : Reacting the activated indole with methyl furan-2-carboxylate under basic conditions (e.g., NaH in DMF) to form the methylene bridge .

Purification : Recrystallization from DMF/acetic acid (1:1) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., indole C-H coupling, oxadiazole ring protons) .

- IR Spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in indole functionalization is influenced by:

- Electronic directing groups : Electron-withdrawing substituents (e.g., oxadiazole) direct electrophiles to the indole’s C-3 position .

- Catalytic control : Using Pd-catalyzed cross-coupling to selectively modify the furan or oxadiazole moieties .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Q. What computational methods predict the compound’s biological activity?

- Molecular Docking : Simulates binding to targets (e.g., kinases, GPCRs) by analyzing hydrogen bonds between the oxadiazole N-atoms and receptor residues .

- QSAR Modeling : Correlates substituent effects (e.g., furan methyl vs. ethyl esters) with antimicrobial IC₅₀ values .

- ADMET Prediction : Estimates metabolic stability (oxadiazole resistance to hydrolysis) and blood-brain barrier penetration .

Q. How do contradictory bioactivity results arise from structural analogs?

Discrepancies in reported activities (e.g., anticancer vs. antiviral) stem from:

- Substituent variations : Replacing the furan carboxylate with a phenyl group increases lipophilicity but reduces solubility, altering target selectivity .

- Assay conditions : Varying pH or reducing agents (e.g., DTT) may stabilize/destabilize reactive intermediates (e.g., oxadiazole radicals) .

- Cell-line specificity : The indole moiety’s π-stacking efficacy varies with membrane lipid composition across cell types .

Q. What strategies optimize purity during large-scale synthesis?

- Continuous flow reactors : Enhance yield (80→95%) by precise control of reaction parameters (temperature, residence time) .

- Chromatographic purification : Reverse-phase HPLC with C18 columns separates ester hydrolysis byproducts .

- Crystallization screening : Testing solvent mixtures (e.g., ethanol/water) identifies conditions for high-purity crystals .

Q. How does the compound interact with cytochrome P450 enzymes?

- Inhibition assays : Competitive binding studies using human liver microsomes show moderate CYP3A4 inhibition (Ki ~10 µM), attributed to the oxadiazole’s electron-deficient core .

- Metabolic pathways : Oxidative demethylation of the furan ester produces a carboxylic acid derivative, detectable via LC-MS/MS .

Q. What are the stability profiles under varying storage conditions?

- Thermal stability : Decomposes above 150°C (TGA data), with the oxadiazole ring fragmenting first .

- Photodegradation : UV light (254 nm) induces furan ring opening; amber vials are recommended for long-term storage .

- Hydrolytic susceptibility : Ester hydrolysis occurs at pH >8 (e.g., phosphate buffer), forming the carboxylic acid derivative .

Notes

- Toxicity : Handle with PPE; acute oral toxicity (LD₅₀ >2000 mg/kg in rats) suggests moderate hazard .

- Contradictions : Discrepancies in reported yields may arise from solvent purity or catalyst lot variability .

- Advanced Tools : Use cryo-EM to visualize target binding or isotopic labeling (¹⁴C) for metabolic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.